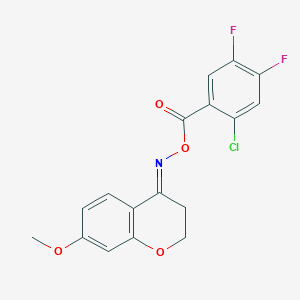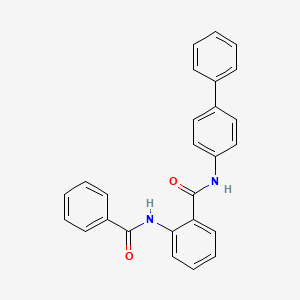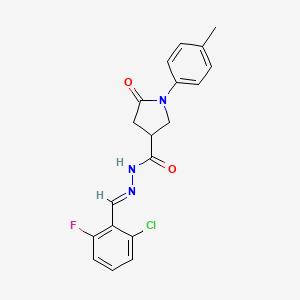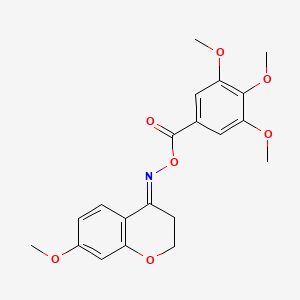
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit various biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate the acetylation status of histones, which in turn affects gene expression. Inhibition of HDACs by 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide may lead to changes in gene expression and ultimately result in its biological effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been found to inhibit the expression of inflammatory cytokines and reduce angiogenesis. In addition, it has been reported to increase the acetylation of histones, suggesting its potential as an HDAC inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it an attractive candidate for further development. However, one limitation of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is its low yield in the synthesis process, which may limit its availability for further research.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One potential direction is to investigate its mechanism of action in more detail, particularly its interaction with HDACs. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases in animal models. Further research is also needed to optimize the synthesis process and increase the yield of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been found to inhibit the expression of inflammatory cytokines and reduce angiogenesis in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-6-8-17(9-7-16)22-13-15(12-18(22)23)19(24)21-11-10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXFKSVRKSPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-indole-2,3-dione 3-[O-(2-fluorobenzoyl)oxime]](/img/structure/B3910195.png)



![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-isobutyl-N-(4-methoxybenzyl)propanamide](/img/structure/B3910232.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)

![N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3910253.png)
![N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine](/img/structure/B3910254.png)


![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910269.png)